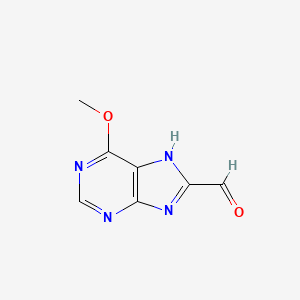
6-methoxy-7H-purine-8-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-7H-purine-8-carbaldehyde is a chemical compound with the molecular formula C7H6N4O2 and a molecular weight of 178.15 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA. This compound is often used as a building block in chemical synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-7H-purine-8-carbaldehyde typically involves the reaction of purine derivatives with methoxy and formyl groups under specific conditions. One common method involves the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve the desired product . The reaction conditions must be carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis. Companies like ChemScene and Amadis Chemical provide this compound in various purities and quantities, catering to the needs of researchers and industries .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-7H-purine-8-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 6-methoxy-7H-purine-8-carboxylic acid.
Reduction: Formation of 6-methoxy-7H-purine-8-methanol.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
6-Methoxy-7H-purine-8-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 6-methoxy-7H-purine-8-carbaldehyde involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, influencing biochemical reactions. The aldehyde group allows it to form covalent bonds with nucleophiles, affecting the function of proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
8-Methoxy-purine-2,6-dione: Another purine derivative with similar structural features.
6-Methoxy-purine: Lacks the aldehyde group but shares the methoxy substitution.
Uniqueness
6-Methoxy-7H-purine-8-carbaldehyde is unique due to the presence of both methoxy and aldehyde groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C7H6N4O2 |
|---|---|
Molecular Weight |
178.15 g/mol |
IUPAC Name |
6-methoxy-7H-purine-8-carbaldehyde |
InChI |
InChI=1S/C7H6N4O2/c1-13-7-5-6(8-3-9-7)11-4(2-12)10-5/h2-3H,1H3,(H,8,9,10,11) |
InChI Key |
ZDJHFZPPTDMGAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC2=C1NC(=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















